molecular formula C21H25NO4 B267050 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

Numéro de catalogue B267050
Poids moléculaire: 355.4 g/mol
Clé InChI: YYKCIOHSUSMDCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme for B-cell receptor signaling, which plays a vital role in the development and survival of B-cells. TAK-659 has shown significant potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide works by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell maturation, differentiation, and survival. Inhibition of BTK leads to the disruption of B-cell receptor signaling, resulting in the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been shown to have potent inhibitory effects on BTK activity, resulting in the inhibition of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has several advantages for lab experiments, including its high potency and specificity for BTK inhibition, favorable pharmacokinetic profile, and significant potential for the treatment of B-cell malignancies. However, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide also has some limitations, such as its potential for off-target effects and the need for further studies to determine its long-term safety and efficacy.

Orientations Futures

There are several future directions for the development and application of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. One potential direction is the combination of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide with other targeted therapies for the treatment of B-cell malignancies. Another direction is the development of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide as a potential treatment for other B-cell-related diseases, such as autoimmune disorders and allergies. Further studies are also needed to determine the long-term safety and efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves several steps, starting with the reaction of 4-methylphenol with 2-bromoethylamine hydrobromide to form 2-(4-methylphenoxy) ethylamine. The intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to form the target compound. The final product is then purified through chromatography to obtain pure 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide.

Applications De Recherche Scientifique

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Several preclinical studies have demonstrated the efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cells. In a phase 1 clinical trial, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide showed promising results in patients with relapsed or refractory CLL and NHL. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been studied in combination with other drugs, such as venetoclax and rituximab, for the treatment of B-cell malignancies.

Propriétés

Nom du produit

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

Formule moléculaire

C21H25NO4

Poids moléculaire

355.4 g/mol

Nom IUPAC

2-(4-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide

InChI

InChI=1S/C21H25NO4/c1-15-8-10-18(11-9-15)26-16(2)21(23)22-17-5-3-6-19(13-17)25-14-20-7-4-12-24-20/h3,5-6,8-11,13,16,20H,4,7,12,14H2,1-2H3,(H,22,23)

Clé InChI

YYKCIOHSUSMDCK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canonique

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.